丝氨酸T表位

描述

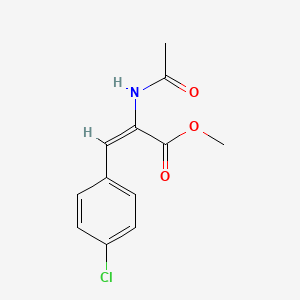

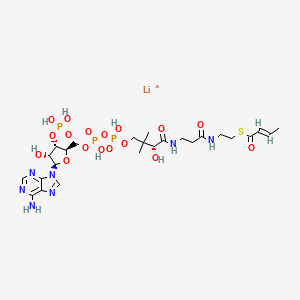

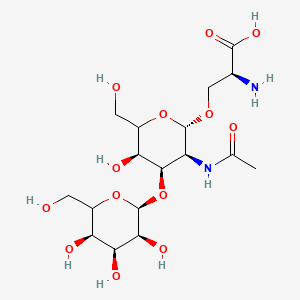

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine, often referred to as O-Glyc-Ser, is a glycosylated amino acid that has been found to be present in various organisms, such as bacteria, fungi, and animals. O-Glyc-Ser is a key component of the glycosylation machinery and plays an important role in the synthesis of glycoproteins and glycolipids. O-Glyc-Ser is involved in a variety of biological processes, including cell-cell recognition, signal transduction, and immune regulation. In addition, O-Glyc-Ser is also involved in the regulation of gene expression, cell cycle progression, and apoptosis.

科学研究应用

T细胞表位预测及其在免疫治疗中的应用

T细胞在控制和驱动免疫反应中起着至关重要的作用,它们能够区分来自健康和致病蛋白质的肽段 {svg_1}. 丝氨酸T表位可用于预测T细胞表位,这对于开发用于癌症治疗的免疫疗法至关重要 {svg_2}. 这些预测可以帮助识别新表位,即癌症特异性肽段 {svg_3}.

T细胞受体与表位之间的识别

丝氨酸T表位可用于开发预测T细胞受体 (TCR) 是否识别特定表位的计算工具 {svg_4}. 这对于理解个体在不同疾病中的免疫状态非常重要 {svg_5}.

单细胞RNA和TCR αβ测序数据的分析

丝氨酸T表位可用于一种新的分析方法,用于结合单细胞RNA和TCR αβ (scRNA+TCR αβ) 测序数据 {svg_6}. 这种方法可以帮助识别肝细胞癌患者中特定表位的T细胞及其转录组状态 {svg_7}.

用于表位预测的高斯过程方法的开发

丝氨酸T表位可用于开发一种高斯过程方法,TCRGP,该方法预测TCR是否识别特定表位 {svg_8}. 该方法可以利用来自TCR α和TCR β链的互补决定区 (CDR) 的氨基酸序列,并学习哪些CDR在识别不同表位方面很重要 {svg_9}.

在肝细胞癌患者中识别特定表位的T细胞

丝氨酸T表位可用于识别肝细胞癌患者中HBV表位特异性T细胞及其转录组状态 {svg_10}. 这可以为理解这些患者的免疫反应提供有价值的见解 {svg_11}.

了解T细胞活化的机制

丝氨酸T表位可用于了解T细胞活化的机制 {svg_12}. T细胞表面表达的T细胞受体 (TCR) 与其他细胞表面呈现的肽-MHC复合物 (pMHC) 之间的分子识别对于T细胞活化至关重要 {svg_13}. 这种识别过程对于正常运行的免疫系统很重要 {svg_14}.

作用机制

Target of Action

T Epitope, Serinyl, also known as “beta-D-Galp-(1->3)-alpha-D-GalpNAc-O-Ser” or “O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine”, is a cancer-associated carbohydrate tumor antigen . The primary targets of this compound are T cells, specifically CD4+ and CD8+ T cells . These T cells play a crucial role in controlling and driving the immune response with their ability to discriminate peptides derived from healthy as well as pathogenic proteins .

Mode of Action

T Epitope, Serinyl interacts with its targets, the T cells, through a process involving the major histocompatibility complex (MHC) molecules on the surface of nucleated cells . The T cell receptor (TCR) expressed on the T cell surface recognizes the peptide-MHC complexes (pMHC) presented on the surface of other cells . This precise recognition process is of paramount importance for a well-functioning immune system .

Biochemical Pathways

The interaction of T Epitope, Serinyl with T cells affects the immune response pathways. T cells recognize and survey peptides (epitopes) presented by MHC molecules on the surface of nucleated cells . They differentiate between native “self” peptides versus peptides deriving from pathogens, infections, or genomic mutations . This recognition process triggers an immune response, shaping the biochemical pathways involved in immune system function .

Result of Action

The interaction of T Epitope, Serinyl with T cells results in an immune response. This response is crucial in controlling and driving the immune response, particularly in the context of cancer immunotherapy . The compound may be effective as cancer-specific targets for immunotherapy as well as in the development of diagnostic monoclonal antibodies .

属性

IUPAC Name |

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMCWZFLLGVIID-ULCOMTOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131054 | |

| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60280-57-1 | |

| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60280-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)